molecular formula C12H13NO B040565 3-Ethyl-8-methoxyquinoline CAS No. 112955-03-0

3-Ethyl-8-methoxyquinoline

Cat. No. B040565
M. Wt: 187.24 g/mol
InChI Key: QBVUVMNSJBCGOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to 3-Ethyl-8-methoxyquinoline, typically involves condensation, cyclization, and functional group transformations. For instance, synthesis routes for related compounds like 4-Chloro-8-methoxyquinoline and 8-methoxyisoquinoline derivatives have been reported, involving steps such as condensation of anisidine derivatives, cyclization, and subsequent functional group modifications (Jiang Jia-mei, 2010; M. Schlosser & G. Simig, 1991). These methodologies may offer insights into approaches for synthesizing 3-Ethyl-8-methoxyquinoline by adapting the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is critical for their chemical reactivity and biological activity. For example, a study on a related compound, 5-ethoxymethyl-8-hydroxyquinoline, revealed an orthorhombic crystal structure with specific geometric parameters and electronic properties determined by X-ray powder diffraction and DFT-HF calculations (H. Bougharraf et al., 2016). Such detailed structural analysis helps predict the reactivity of 3-Ethyl-8-methoxyquinoline and guides the design of synthesis routes and applications.

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, cyclization, and coupling reactions. For example, substituted 8-Methoxyquinolines have been utilized in regioselective bromination and coupling reactions to synthesize complex molecular structures (F. Trécourt et al., 1995). These reactions highlight the versatility of quinoline derivatives in synthetic chemistry, offering pathways for modifying 3-Ethyl-8-methoxyquinoline for specific applications.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. While specific data on 3-Ethyl-8-methoxyquinoline is not directly available, studies on similar compounds provide valuable insights. For instance, the crystal structure and physical properties of related quinoline derivatives have been extensively studied, revealing how substituents affect these properties (M. Akkurt et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-Ethyl-8-methoxyquinoline, such as acidity, basicity, and reactivity towards different reagents, can be inferred from studies on quinoline derivatives. These compounds often display varied reactivity based on the position and nature of their substituents, affecting their applications in synthesis and as intermediates in organic reactions (G. Shan et al., 2011). Understanding these chemical properties is crucial for developing new synthetic methods and applications for 3-Ethyl-8-methoxyquinoline.

Scientific Research Applications

  • Reduced Phototoxicity in Mice : A study by Marutani et al. (1993) in "Antimicrobial Agents and Chemotherapy" found that introducing a methoxy group at the 8 position of the quinolone nucleus significantly reduces phototoxicity in mice exposed to long-wavelength UV light (Marutani et al., 1993).

  • Antioxidant in Animal Feed : Ethoxyquin, related to 3-Ethyl-8-methoxyquinoline, is a widely used antioxidant in animal feed, as discussed in the "International Journal of Food Science" by Blaszczyk et al. (2013), though its safety has been questioned (Blaszczyk et al., 2013).

  • Antimalarial Potential : Carroll et al. (1979) in "Journal of Medicinal Chemistry" synthesized 4-ethylprimaquine, a derivative of 8-methoxyquinoline, showing its potential as an effective and less toxic alternative for treating malaria (Carroll et al., 1979).

  • Cadmium Detection : Prodi et al. (2001) in "Tetrahedron Letters" characterized a 5-chloro-8-methoxyquinoline derivative as a chemosensor for cadmium, useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Antibacterial Activity : Sánchez et al. (1995) in "Journal of Medicinal Chemistry" found that 8-methoxyquinolones exhibit antibacterial activity against various bacteria types, with 8-ethoxy derivatives having better safety profiles but reduced activity (Sánchez et al., 1995).

  • Antibiotic Production : Asolkar et al. (2004) in "The Journal of Antibiotics" discovered helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus, with high activity against bacteria and fungi (Asolkar et al., 2004).

  • PARP Inhibition in Cancer Treatment : A study by Griffin et al. (1998) in "Journal of Medicinal Chemistry" revealed the PARP inhibitory activity of quinazolinone inhibitors, suggesting their potential for clinical trials in treating cancer (Griffin et al., 1998).

Safety And Hazards

While specific safety data for 3-Ethyl-8-methoxyquinoline is not directly available, a Safety Data Sheet suggests that it should be handled with good industrial hygiene and safety practice .

properties

IUPAC Name

3-ethyl-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVUVMNSJBCGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553817
Record name 3-Ethyl-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-8-methoxyquinoline

CAS RN

112955-03-0
Record name 3-Ethyl-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Freshly distilled 2-ethyl acrolein (1.7 ml) was added, over 20 minutes, to a solution of o-anisidine (1.5 g) and iodine (20 mg) in 70% sulphuric acid (10 ml) stirring at 110° C. After 2 hours the reaction was cooled to 0° C. and basified with 25% aqueous sodium hydroxide (pH 13). The aqueous layer was extracted with ethyl acetate (2×100 ml) and the extracts combined. The organic layer was extracted with 2M hydrochloric acid (2×100 ml) and the combined acidic extracts basified once again with 25% sodium hydroxide. The aqueous layer was extracted with ethyl acetate (2×100 ml), the extracts combined, dried over magnesium sulphate, filtered, and the filtrate evaporated in vacuo. The residue was purified by column chromatography, eluting with 25%-50% ethyl acetate in hexane, to yield the title product as a tan oil (0.42 g).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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